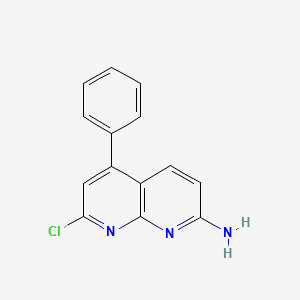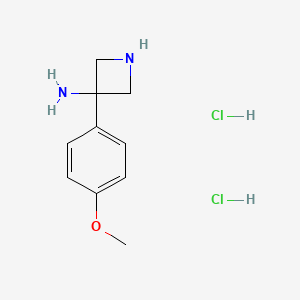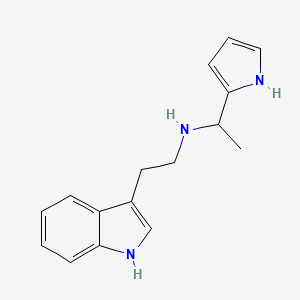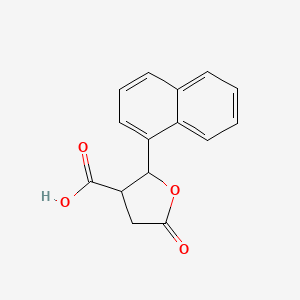
2-(Naphthalen-1-yl)-5-oxotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound that features a naphthalene ring fused to a tetrahydrofuran ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the reaction of naphthalene derivatives with tetrahydrofuran intermediates under controlled conditions. One common method includes the use of naphthylselenols or naphthylselenocyanates as starting materials . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as 1,1’-carbonyldiimidazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthalen-1-yl alcohols .
Scientific Research Applications
2-(Naphthalen-1-yl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A compound with similar structural features but different functional groups and applications.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with distinct chemical properties and uses.
Uniqueness
2-(Naphthalen-1-yl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its fused ring structure and the presence of both naphthalene and tetrahydrofuran moieties. This combination imparts specific chemical and physical properties that make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C15H12O4/c16-13-8-12(15(17)18)14(19-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2,(H,17,18) |
InChI Key |
JTPNIWOBHASIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






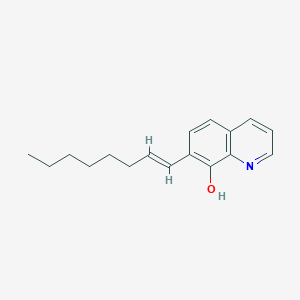
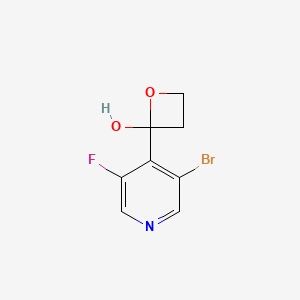
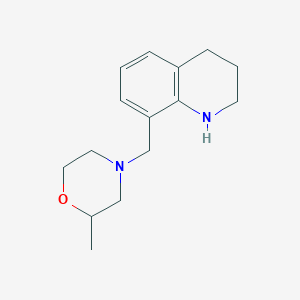

![6-Chloro-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862508.png)
